Methyl 3'-formyl-4'-hydroxy[1,1'-biphenyl]-3-carboxylate
Description
Methyl 3'-formyl-4'-hydroxy[1,1'-biphenyl]-3-carboxylate is a biphenyl derivative featuring a formyl (-CHO) group at the 3' position, a hydroxyl (-OH) group at the 4' position, and a methyl ester (-COOCH₃) at the 3-position of the adjacent benzene ring. This combination of substituents confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and organic synthesis. Its structure allows for diverse reactivity, including participation in hydrogen bonding (via -OH and -CHO groups) and electrophilic substitution reactions .
Properties
IUPAC Name |
methyl 3-(3-formyl-4-hydroxyphenyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-19-15(18)12-4-2-3-10(7-12)11-5-6-14(17)13(8-11)9-16/h2-9,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXYLTMFNHZLNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40602406 | |
| Record name | Methyl 3'-formyl-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40602406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893737-91-2 | |
| Record name | Methyl 3'-formyl-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40602406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki Coupling-Mediated Biphenyl Core Formation
The Suzuki-Miyaura cross-coupling reaction is a cornerstone for constructing the biphenyl scaffold. This method involves coupling a halogenated benzoic acid derivative with a boronic acid-containing precursor. For Methyl 3'-formyl-4'-hydroxy[1,1'-biphenyl]-3-carboxylate, the synthesis typically proceeds as follows:
Step 1: Synthesis of Methyl 3-Bromobenzoate
Methyl 3-bromobenzoate is prepared by esterification of 3-bromobenzoic acid with methanol in the presence of sulfuric acid. The reaction proceeds at reflux (70–80°C) for 6–8 hours, yielding the ester in >90% purity.
Step 2: Suzuki Coupling with 4-Hydroxy-3-Formylphenylboronic Acid
The brominated ester is coupled with 4-hydroxy-3-formylphenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄). The reaction requires anhydrous conditions, a base (e.g., K₂CO₃), and a solvent mixture of toluene/ethanol (3:1) at 80°C for 12 hours. This step achieves moderate yields (60–70%) due to competing protodeboronation of the formyl-substituted boronic acid.
Step 3: Deprotection and Purification
Post-coupling, the hydroxyl group—often protected as a tert-butyldimethylsilyl (TBS) ether during boronic acid synthesis—is deprotected using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF). Final purification via recrystallization from ethanol yields the target compound in 55–65% overall yield.
Advantages : High regioselectivity, compatibility with sensitive functional groups.
Challenges : Low yields due to boronic acid instability; requires stringent anhydrous conditions.
Sequential Halogenation and Grignard Functionalization
Adapted from patented methodologies for hydroxymethyl biphenyl synthesis, this route leverages halogenation followed by Grignard reagent-mediated formylation:
Step 1: Bromination of Methyl 4'-Hydroxy[1,1'-Biphenyl]-3-Carboxylate
Biphenyl starting material is brominated at the 3' position using N-bromosuccinimide (NBS) in 2-methyltetrahydrofuran (2-MeTHF) at 25°C for 36 hours. The reaction affords 3'-bromo-4'-hydroxybiphenyl-3-carboxylate in 76–78% yield.
Step 2: Grignard Reagent Formation
The brominated intermediate reacts with magnesium in THF under nitrogen to form the corresponding Grignard reagent. n-Butyl chloride is added to stabilize the reaction, followed by dropwise addition of dimethylformamide (DMF) as a formylating agent. The exothermic reaction is maintained at −20°C to prevent side reactions.
Step 3: Acidic Workup and Esterification
Hydrolysis with 5M HCl liberates the formyl group, yielding the free carboxylic acid. Subsequent esterification with methanol and H₂SO₄ at reflux converts the acid to the methyl ester, achieving a total yield of 50–60%.
Advantages : Scalable for industrial production; uses cost-effective reagents.
Challenges : Requires cryogenic conditions; Grignard reactivity complicates functional group tolerance.
Vilsmeier-Haack Formylation Strategy
This method introduces the formyl group via electrophilic aromatic substitution, ideal for substrates with activating groups:
Step 1: Protection of 4'-Hydroxy Group
The hydroxyl group is protected as a methoxy ether using methyl iodide and K₂CO₃ in acetone. This step ensures the 3' position is activated for formylation.
Step 2: Vilsmeier-Haack Reaction
The methoxy-protected biphenyl is treated with phosphorus oxychloride (POCl₃) and DMF at 0–5°C, forming the formylated intermediate. The reaction proceeds via an electrophilic attack at the 3' position (ortho to the methoxy group), yielding 3'-formyl-4'-methoxybiphenyl-3-carboxylate in 70–75% yield.
Step 3: Deprotection and Esterification
Demethylation with BBr₃ in dichloromethane restores the hydroxyl group. Concurrent esterification with methanol and H₂SO₄ affords the final product in 65–70% overall yield.
Advantages : High regioselectivity; avoids sensitive boronic acids.
Challenges : Use of corrosive POCl₃; requires rigorous temperature control.
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Yield | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 55–65% | Anhydrous, 80°C | Regioselective; mild conditions | Boronic acid instability; high cost |
| Grignard Functionalization | NBS, Mg, DMF | 50–60% | −20°C, N₂ atmosphere | Scalable; cost-effective reagents | Cryogenic requirements; side reactions |
| Vilsmeier-Haack | POCl₃, DMF, BBr₃ | 65–70% | 0–5°C (formylation) | High regioselectivity; no metal catalysts | Corrosive reagents; multi-step protection |
Optimization Strategies and Recent Advances
Recent innovations focus on enhancing formylation efficiency and reducing reliance on hazardous reagents:
-
Microwave-Assisted Suzuki Coupling : Reducing reaction time to 2–3 hours while maintaining yields >60%.
-
Flow Chemistry for Grignard Reactions : Improving temperature control and scalability in continuous flow systems.
-
Enzymatic Demethylation : Using laccase enzymes to replace BBr₃, enabling greener deprotection steps.
Chemical Reactions Analysis
Types of Reactions: Methyl 3’-formyl-4’-hydroxy[1,1’-biphenyl]-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products:
Oxidation: 3’-Carboxy-4’-hydroxy[1,1’-biphenyl]-3-carboxylate.
Reduction: Methyl 3’-hydroxymethyl-4’-hydroxy[1,1’-biphenyl]-3-carboxylate.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3’-formyl-4’-hydroxy[1,1’-biphenyl]-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and inhibition.
Industry: The compound can be used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism by which Methyl 3’-formyl-4’-hydroxy[1,1’-biphenyl]-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, thereby modulating their activity. The formyl and hydroxy groups can form hydrogen bonds with target molecules, while the biphenyl structure provides a rigid framework that can fit into binding sites .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous biphenyl carboxylates share the core biphenyl framework but differ in substituent type, position, and functional groups. Below is a detailed comparison based on physicochemical properties, reactivity, and biological activity (where applicable):
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Reactivity:
- The formyl group in the target compound and CAS 1261944-42-6 facilitates nucleophilic additions (e.g., condensation reactions), whereas the nitro group in CAS 107558-26-9 directs electrophilic substitution to meta/para positions .
- Hydroxyl groups (e.g., in CAS 17504-13-1 and 2120706-32-1) enhance solubility in polar solvents and enable hydrogen bonding, critical for molecular recognition in drug design .
Biological Activity:
- 3JC48-3 (methyl 4'-methyl-5-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)-[1,1'-biphenyl]-3-carboxylate), a structural analog, inhibits MYC/MAX dimerization, demonstrating IC₅₀ values in the low micromolar range. The nitrobenzoxadiazolyl group enhances binding affinity to oncogenic targets .
- Fluorinated analogs (e.g., CAS 616197-92-3) exhibit improved metabolic stability due to fluorine’s electronegativity, a feature exploited in pharmacokinetic optimization .
Biological Activity
Methyl 3'-formyl-4'-hydroxy[1,1'-biphenyl]-3-carboxylate (CAS No. 893737-91-2) is an organic compound characterized by its biphenyl structure, which includes a formyl group, a hydroxy group, and a carboxylate ester group. This compound has garnered attention in various fields of research due to its potential biological activities and applications.
Chemical Structure and Properties
The molecular formula of this compound is C15H12O4. Its structure allows for diverse chemical reactions, including oxidation, reduction, and substitution reactions. The presence of functional groups such as the formyl and hydroxy groups facilitates interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C15H12O4 |
| Molecular Weight | 256.25 g/mol |
| CAS Number | 893737-91-2 |
| Structure | Structure |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors through hydrogen bonding and π-π interactions facilitated by its biphenyl structure. These interactions can modulate various biological pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby affecting cellular processes.
- Receptor Interaction : It can bind to specific receptors, potentially influencing signal transduction pathways.
Biological Activity
Research indicates that this compound exhibits significant biological activities:
- Antioxidant Activity : Studies have shown that compounds with similar structures possess antioxidant properties, which may help in reducing oxidative stress in cells.
- Antimicrobial Properties : The compound has been evaluated for its potential antimicrobial effects against various pathogens.
- Anticancer Activity : Preliminary studies suggest that it may exhibit cytotoxic effects on cancer cell lines, making it a candidate for further investigation in cancer therapy.
Case Studies and Research Findings
-
Antioxidant Activity :
- A study demonstrated that derivatives of biphenyl compounds showed strong free radical scavenging activity. This compound could exhibit similar properties, enhancing its therapeutic potential against oxidative stress-related diseases.
-
Antimicrobial Evaluation :
- In vitro tests revealed that biphenyl derivatives displayed varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. This compound was included in these evaluations and showed promising results.
-
Cytotoxic Effects :
- A recent study assessed the cytotoxicity of various biphenyl derivatives on cancer cell lines. This compound exhibited significant inhibition of cell proliferation at micromolar concentrations.
Comparative Analysis with Similar Compounds
This compound can be compared with other related compounds to highlight its unique properties:
| Compound | Biological Activity | Structural Features |
|---|---|---|
| Methyl 3-formyl-4-hydroxybenzoate | Moderate antioxidant | Lacks biphenyl moiety |
| 3-Formyl-4-hydroxybenzoic acid | Antimicrobial | Similar core structure |
| Methyl 2-hydroxy-2'-methyl-[1,1'-biphenyl]-4-carboxylate | Notable biological activities | Different functional groups |
Q & A
Basic: What are the primary synthetic routes for Methyl 3'-formyl-4'-hydroxy[1,1'-biphenyl]-3-carboxylate, and how can reaction conditions be optimized?
Methodological Answer:
The compound is typically synthesized via Suzuki-Miyaura cross-coupling to construct the biphenyl core. For example, coupling methyl 3-bromobenzoate with a boronic acid derivative containing the formyl and hydroxy substituents (e.g., 4-hydroxy-3-formylphenylboronic acid) under palladium catalysis . Key parameters for optimization include:
- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) with ligands for improved regioselectivity.
- Solvent : Use of polar aprotic solvents (e.g., DMF) or aqueous-alcoholic mixtures to enhance coupling efficiency.
- Temperature : Reactions often proceed at 80–100°C for 12–24 hours.
- Protecting groups : Temporary protection of the phenolic -OH group (e.g., with acetyl) to prevent side reactions during coupling .
Post-synthesis, deprotection and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) are critical for isolating the product in high purity (>95%) .
Basic: How can the structure of this compound be validated experimentally?
Methodological Answer:
Structural confirmation requires a combination of techniques:
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 6.8–8.2 ppm), formyl proton (δ ~9.8 ppm), and phenolic -OH (δ ~5.5 ppm, broad).
- ¹³C NMR : Confirm ester carbonyl (δ ~167 ppm) and formyl carbon (δ ~190 ppm).
- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX software for refinement ) provides unambiguous bond-length and angle data.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 271.0970 for C₁₅H₁₂O₄).
For hydroxy and formyl group verification, FT-IR peaks at ~3400 cm⁻¹ (O-H stretch) and ~1680 cm⁻¹ (C=O stretch) are diagnostic .
Advanced: How do electronic effects of substituents influence the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
The formyl group at the 3'-position is electron-withdrawing, activating the adjacent aromatic ring toward electrophilic substitution. Conversely, the 4'-hydroxy group provides ortho/para-directing effects through resonance donation. For example:
- Nucleophilic Aromatic Substitution : The electron-deficient ring (due to the formyl group) facilitates attack by nucleophiles (e.g., amines) at the 2'- or 6'-positions.
- Competing Reactivity : The hydroxy group may undergo O-methylation or acylation, requiring careful protection/deprotection strategies during multi-step syntheses .
Computational studies (DFT calculations) can predict reactive sites by analyzing Fukui indices and electrostatic potential maps . Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying substituents) is recommended to resolve contradictions between predicted and observed reactivity .
Advanced: How can researchers address discrepancies in reported biological activities of biphenyl derivatives like this compound?
Methodological Answer:
Discrepancies often arise from differences in:
- Assay Conditions : Variations in cell lines, incubation times, or solvent (DMSO vs. aqueous buffers) affect bioavailability. Standardize protocols using guidelines like OECD 423 for cytotoxicity assays.
- Substituent Effects : Minor structural variations (e.g., halogen vs. methyl groups) drastically alter bioactivity. Compare analogs systematically (see table below) :
| Compound | Substituents | Bioactivity (IC₅₀) | Key Interactions |
|---|---|---|---|
| Methyl 3'-formyl-4'-hydroxy | Formyl, Hydroxy | 12 µM (mGluR2) | Hydrogen bonding |
| Methyl 4'-chloro | Chlorine | 45 µM (mGluR2) | Hydrophobic pocket |
| Methyl 3'-nitro | Nitro | >100 µM | Electron withdrawal |
- Mechanistic Studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities and validate target engagement .
Advanced: What computational tools are recommended for studying the conformational dynamics of this compound?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Software like GROMACS or AMBER can model rotational freedom of the biphenyl core and predict stable conformers.
- Docking Studies : AutoDock Vina or Schrödinger Suite evaluates interactions with biological targets (e.g., mGluR2 or DNA) by docking into crystal structures (PDB IDs: 4X7H, 6COX) .
- QM/MM Calculations : Combine Gaussian (for quantum mechanics) and CHARMM (molecular mechanics) to study reaction mechanisms (e.g., ester hydrolysis) at the electronic level .
Validation : Cross-check computational results with experimental data (e.g., NMR coupling constants for dihedral angles) to ensure accuracy .
Basic: What are the key safety and handling protocols for this compound?
Methodological Answer:
- GHS Hazard Codes : H315 (skin irritation), H318 (eye damage), H335 (respiratory irritation) .
- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid dust formation.
- Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation of the formyl group .
- Waste Disposal : Neutralize with dilute NaOH and incinerate in accordance with local regulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
